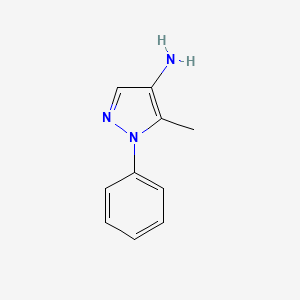

5-methyl-1-phenyl-1H-pyrazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-phenylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNBWNUOHCWCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630469 | |

| Record name | 5-Methyl-1-phenyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103095-52-9 | |

| Record name | 5-Methyl-1-phenyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-phenyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Elucidation of 5 Methyl 1 Phenyl 1h Pyrazol 4 Amine Derivatives

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy of 5-methyl-1-phenyl-1H-pyrazol-4-amine derivatives reveals characteristic signals corresponding to the various protons within the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The chemical shift and multiplicity of these signals are influenced by the substitution pattern on the phenyl ring.

The methyl group attached to the pyrazole (B372694) ring (at position 5) characteristically presents as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The proton of the amine group (-NH₂) at the 4-position of the pyrazole ring often appears as a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

For instance, in the derivative 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the methyl protons on the pyrazole ring are observed as a singlet at δ 2.43 ppm. mdpi.com The aromatic protons appear in the range of δ 7.46-8.20 ppm. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Compound |

| Pyrazole-CH₃ | 2.43 | Singlet | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

| Aromatic-H | 7.46-8.20 | Multiplet | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

Note: The data presented is for a derivative and not the parent compound this compound.

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The carbon atoms of the pyrazole ring in derivatives of this compound resonate at characteristic chemical shifts. The C5 carbon, bearing the methyl group, and the C4 carbon, attached to the amino group, have distinct signals. The phenyl group carbons also show a set of signals in the aromatic region (typically δ 110-150 ppm), with the ipso-carbon (the carbon attached to the pyrazole nitrogen) often showing a different chemical shift compared to the ortho, meta, and para carbons.

In the case of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the methyl carbon of the pyrazole ring appears at δ 13.8 ppm. mdpi.com The pyrazole ring carbons and the aromatic carbons resonate in the range of δ 114.4-148.8 ppm. mdpi.com

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative

| Carbon | Chemical Shift (δ, ppm) | Compound |

| Pyrazole-CH₃ | 13.8 | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

| Pyrazole & Aromatic Carbons | 114.4-148.8 | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

Note: The data presented is for a derivative and not the parent compound this compound.

To unambiguously assign all proton and carbon signals and to elucidate complex structural features, advanced 1D and 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within spin systems, such as the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound derivatives displays characteristic absorption bands.

The N-H stretching vibrations of the primary amine group at the C4 position typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the methyl group are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings give rise to absorptions in the 1400-1650 cm⁻¹ region. For example, in the derivative 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, a C=N stretching frequency is observed at 1599 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for a this compound Derivative

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Example Compound |

| C=N (Pyrazole) | Stretching | ~1599 | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

| Aromatic C-H | Stretching | ~3057 | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

| Aliphatic C-H | Stretching | ~2924, 2862 | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

Note: The data presented is for a derivative and not the parent compound this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound derivatives, common fragmentation pathways often involve the cleavage of the pyrazole ring and the loss of substituents. The molecular ion peak (M⁺) is typically observed. For an isomer, 3-methyl-1-phenyl-1H-pyrazol-5-amine, the molecular ion peak is observed at m/z 173, corresponding to its molecular weight. nist.govucdavis.edu

In the mass spectrum of a related derivative, ethyl 5-methyl-1-phenyl-3-p-tolyl-1H-pyrazole-4-carboxylate, the molecular ion peak (MH⁺) is observed at m/z 321. nih.gov

Table 4: Mass Spectrometry Data for a Related Pyrazole Derivative

| Compound | Ionization Method | Molecular Ion (m/z) |

| Ethyl 5-methyl-1-phenyl-3-p-tolyl-1H-pyrazole-4-carboxylate | Not specified | 321 (MH⁺) |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine (Isomer) | Electron Ionization | 173 (M⁺) |

Note: The data presented is for a derivative and an isomer, not the parent compound this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within molecules. For derivatives of this compound, UV-Vis spectra provide insights into their electronic structure, conjugation, and the influence of various substituents on absorption properties.

Studies on related pyrazole derivatives reveal characteristic absorption bands in the UV region. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a closely related ester derivative, exhibits a distinct absorption peak at 266 nm when measured in a Dimethylformamide (DMF) solution. This absorption is attributed to n-π* electronic transitions within the molecule. bohrium.com

The electronic absorption properties are highly sensitive to structural modifications of the pyrazole core and its substituents. In another complex derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the UV-Vis spectrum in ethanol (B145695) shows a primary absorption peak at 255 nm. mdpi.com This compound exhibits photochromic behavior; upon irradiation with UV light (365 nm), a new absorption band appears in the visible region at approximately 415 nm, corresponding to the formation of a colored, open-ring isomer. mdpi.com

The solvent environment can also influence the absorption maxima, as theoretical calculations performed in the gas phase often show deviations from experimental values obtained in solution due to solute-solvent interactions. bohrium.com The table below summarizes the experimental UV-Vis absorption data for selected derivatives.

| Compound | Solvent | λmax (nm) | Transition/Note |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | DMF | 266 | n-π* |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | EtOH | 255 | Before UV irradiation |

| EtOH | 260, 415 | After UV irradiation (photochromic product) |

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies, particularly single-crystal X-ray diffraction, are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. These studies provide precise data on molecular geometry, conformation, and the nature of intermolecular interactions that govern crystal packing.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) has been successfully employed to elucidate the structures of several derivatives of this compound. These analyses provide definitive proof of their molecular framework and stereochemistry.

For example, the SCXRD study of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate revealed that it crystallizes in the monoclinic system with the space group P21/c. bohrium.com Similarly, 5-chloro-1-phenyl-1H-pyrazol-4-amine, which differs by the presence of a chloro group and the absence of a methyl group at position 5, also crystallizes in a monoclinic system. nih.gov Another derivative, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, was found to crystallize in the monoclinic space group P21/c. mdpi.com The crystallographic data for these and other related compounds are detailed in the table below, showcasing the common crystal systems and space groups observed for this class of compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate bohrium.com | C13H14N2O2 | Monoclinic | P21/c | 12.141(3) | 13.934(4) | 7.2777(18) | 97.816(14) |

| 5-Chloro-1-phenyl-1H-pyrazol-4-amine nih.gov | C9H8ClN3 | Monoclinic | P21/c | 3.8926 (6) | 9.9679 (13) | 22.617 (2) | 92.795 (11) |

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid nih.gov | C10H9N3O2 | Monoclinic | P21/c | 3.7937 (5) | 21.613 (3) | 11.1580 (16) | 92.170 (2) |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com | C11H10N2O3 | Monoclinic | P21/c | 9.5408(16) | 9.5827(16) | 11.580(2) | 105.838(3) |

| 5-Methyl-4-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-1H-pyrazol-3(2H)-one iucr.org | C20H18N4O2 | Orthorhombic | Pbca | - | - | - | - |

Analysis of Molecular Geometry and Conformational Features

In 5-chloro-1-phenyl-1H-pyrazol-4-amine, the pyrazole and phenyl rings are inclined to each other by a dihedral angle of 45.65 (6)°. researchgate.net In another derivative, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, this angle is significantly larger at 60.83 (5)°. mdpi.com This variation highlights how different substituents on the pyrazole ring can influence the rotational orientation of the N-phenyl group.

Furthermore, the orientation of functional groups attached to the pyrazole ring is of interest. In 5-chloro-1-phenyl-1H-pyrazol-4-amine, the amino group (NH₂) is significantly twisted with respect to the pyrazole ring plane, with a dihedral angle of 48 (2)°. nih.gov In the bispyrazolone (B140274) derivative, 5-methyl-4-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-1H-pyrazol-3(2H)-one, the two pyrazolone (B3327878) rings are oriented at a dihedral angle of 66.18 (5)° to each other. iucr.org These conformational features are often stabilized by intramolecular interactions.

| Compound | Feature | Angle (°) |

| 5-Chloro-1-phenyl-1H-pyrazol-4-amine researchgate.net | Dihedral angle (Pyrazole ring – Phenyl ring) | 45.65 (6) |

| 5-Chloro-1-phenyl-1H-pyrazol-4-amine nih.gov | Dihedral angle (NH₂ group – Pyrazole ring) | 48 (2) |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com | Dihedral angle (Pyrazole ring – Phenyl ring) | 60.83 (5) |

| 5-Methyl-4-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-1H-pyrazol-3(2H)-one iucr.org | Dihedral angle (Pyrazolone ring 1 – Pyrazolone ring 2) | 66.18 (5) |

Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals forces)

The packing of molecules in the crystal lattice is directed by a network of intermolecular interactions. In derivatives of this compound, hydrogen bonding and van der Waals forces are the primary interactions governing the supramolecular architecture.

Hydrogen bonds play a pivotal role in defining the crystal structures. In 5-chloro-1-phenyl-1H-pyrazol-4-amine, molecules are linked into chains along the crystallographic b-axis by N—H···N hydrogen bonds between the amino group of one molecule and a pyrazole nitrogen of a neighboring molecule. nih.gov These chains are then organized into a three-dimensional structure through van der Waals forces. nih.gov

In the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, strong O—H···N hydrogen bonds link molecules into chains, which are further connected into centrosymmetric dimers via weaker C—H···O interactions. mdpi.com The structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is stabilized by intermolecular C—H···O hydrogen bonds and C—H···π interactions. bohrium.com A Schiff base derivative, 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one, is primarily stabilized by a strong intramolecular N—H···O hydrogen bond, which locks the molecular conformation. ajol.infoscielo.org.za These varied interactions demonstrate the rich supramolecular chemistry of this class of compounds.

| Compound | Interaction Type | Description |

| 5-Chloro-1-phenyl-1H-pyrazol-4-amine nih.gov | N—H···N Hydrogen Bonds, Van der Waals forces | Molecules form chains via hydrogen bonds; chains are packed by van der Waals interactions. |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate bohrium.com | C—H···O Hydrogen Bonds, C—H···π Interactions | These interactions stabilize the overall crystal structure. |

| 5-Methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one ajol.infoscielo.org.za | Intramolecular N—H···O Hydrogen Bond | A strong intramolecular bond stabilizes the molecular conformation. |

| 5-Methyl-4-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-1H-pyrazol-3(2H)-one iucr.org | Intermolecular N—H···O, Intramolecular C—H···O | Both inter- and intramolecular hydrogen bonds are present, creating a complex network. |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com | O—H···N and C—H···O Hydrogen Bonds | Strong O—H···N interactions form chains, which are then linked into dimers by weaker C—H···O bonds. |

Computational and Theoretical Investigations of 5 Methyl 1 Phenyl 1h Pyrazol 4 Amine and Pyrazole Derivatives

Molecular Modeling Techniques

Molecular modeling techniques are used to predict the binding modes and affinities of pyrazole (B372694) derivatives to biological targets. eurasianjournals.com These methods are crucial in modern drug design, enabling the rational modification of structures to enhance biological activity. eurasianjournals.com

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For pyrazole derivatives, understanding the preferred conformation is crucial as it dictates how the molecule interacts with biological targets. In the case of 1-phenyl-pyrazole systems, a key conformational feature is the dihedral angle between the pyrazole and phenyl rings.

Crystal structure analysis of a closely related compound, 5-chloro-1-phenyl-1H-pyrazol-4-amine, reveals that the pyrazole and phenyl rings are not coplanar. researchgate.netnih.gov The two planar fragments are inclined at an angle of 45.65 (6)°. researchgate.netnih.gov This value is typical for 5-substituted pyrazoles with a non-ortho-substituted phenyl ring, where the mean twist angle is approximately 43°. researchgate.netnih.gov

Energy minimization is a computational process used to find the most stable conformation (the one with the lowest potential energy) of a molecule. This is achieved by adjusting the coordinates of the atoms to reduce the net force on each atom until it is close to zero. For 5-methyl-1-phenyl-1H-pyrazol-4-amine, energy minimization calculations would identify the most probable three-dimensional structure, taking into account factors like bond lengths, bond angles, and torsional strain, which is essential for subsequent docking and QSAR studies.

Ligand-Protein Docking Simulations

Ligand-protein docking is a molecular modeling technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. eurasianjournals.com This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. Docking studies have been extensively performed on pyrazole derivatives to evaluate their potential as inhibitors for various protein targets.

In these simulations, the ligand is placed in the binding site of the protein, and its conformational flexibility is explored to find the binding mode with the most favorable energy score. These scores, along with the specific interactions formed (like hydrogen bonds and hydrophobic interactions), help in predicting the binding affinity. For example, docking studies of various pyrazole derivatives have identified key interactions with amino acid residues in the active sites of protein kinases like VEGFR-2, Aurora A, and CDK2. nih.gov

Below is a table summarizing the results of docking studies for several pyrazole derivatives against different protein targets.

| Pyrazole Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | Not specified |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 | Not specified |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 (2VTO) | -10.35 | Not specified |

| Pyrazole-carboxamide with sulfonamide moiety | hCA I | Not specified | Phe91, Leu131, Ala135, Leu141 |

| Pyrazole-carboxamide with sulfonamide moiety | hCA II | Not specified | Ile91, Phe131, Val135, Pro202 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org QSAR models are powerful tools in drug design, allowing for the prediction of the activity of new, unsynthesized compounds. ijsdr.org

For pyrazole derivatives, QSAR studies have been employed to design compounds with enhanced anticancer, antimicrobial, and enzyme inhibitory activities. ej-chem.orgijsdr.orgnih.gov These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with the observed biological activity.

The descriptors can be categorized into several types, including steric, electronic, and hydrophobic properties. For instance, in a 5D-QSAR study of 1H-pyrazole derivatives as EGFR inhibitors, the model highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for the compound's activity. nih.gov Similarly, 2D and 3D-QSAR studies on pyrazolyl-thiazolinone derivatives identified key steric and electrostatic fields that influence antitumor activity. ijsdr.org

| QSAR Model Type | Application | Key Descriptors/Fields |

| 5D-QSAR | EGFR Inhibitors | Hydrogen bond acceptor, hydrophobic fields, salt bridge fields nih.gov |

| 2D-QSAR | Antitumor Activity | Not specified |

| 3D-QSAR (KNN method) | Antitumor Activity | Steric fields, electrostatic fields ijsdr.org |

| 2D-QSAR | Anticancer (various cell lines) | Not specified |

| 3D-QSAR (CoMFA/CoMSIA) | RET Kinase Inhibitors | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields nih.govresearchgate.net |

Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) calculations provide detailed insights into the electronic structure and properties of molecules by solving the Schrödinger equation. eurasianjournals.com These methods are computationally intensive but offer a high level of accuracy for understanding molecular structure, bonding, and reactivity. eurasianjournals.com

Electronic Structure Properties

Density Functional Theory (DFT) is a popular QM method used to investigate the electronic structure of molecules like pyrazole derivatives. eurasianjournals.comresearchgate.net DFT calculations can determine various electronic properties, including the distribution of electron density, dipole moment, and the energies of molecular orbitals. eurasianjournals.comnih.gov

One useful output of these calculations is the Molecular Electrostatic Potential (MESP) map. asrjetsjournal.org The MESP illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netasrjetsjournal.org This information is critical for predicting how a molecule will interact with other molecules and its potential reactive sites. For pyrazole derivatives, DFT calculations have been used to establish a comprehensive understanding of their molecular properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis of pyrazole derivatives using DFT calculations can reveal their reactivity and potential for internal charge transfer. researchgate.net

| Property | Description | Significance in Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates stronger electron-donating ability (nucleophilicity). youtube.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates stronger electron-accepting ability (electrophilicity). youtube.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | A smaller gap suggests higher chemical reactivity and polarizability. researchgate.net |

Pre Clinical Biological Activity Investigations of 5 Methyl 1 Phenyl 1h Pyrazol 4 Amine and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 5-methyl-1-phenyl-1H-pyrazol-4-amine have been a fertile ground for the discovery of potent enzyme inhibitors, targeting a range of kinases, cyclooxygenases, and other enzymes implicated in various disease pathologies.

Kinase Inhibition (e.g., p38MAPK, CDK, BTK, EGFR, VEGFR-2)

The pyrazole (B372694) nucleus is a well-established pharmacophore in the design of kinase inhibitors. mdpi.com Aminopyrazole derivatives, in particular, have been identified as promising ligands for various kinases, including p38 Mitogen-Activated Protein Kinase (p38MAPK), Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.commdpi.com

Research into pyrazole-based compounds has identified potent inhibitors of these key signaling proteins. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as CDK2 inhibitors, with compound 15 emerging as a highly potent inhibitor with a Kᵢ value of 0.005 µM. acs.orgrsc.org This compound demonstrated significant antiproliferative activity across a panel of cancer cell lines. acs.orgrsc.org

In the realm of BTK inhibition, pyrazolopyrimidine derivatives have shown significant promise. ijpsr.com One such derivative, 12a , exhibited high selectivity for BTK and demonstrated robust antiproliferative effects in mantle cell lymphoma cell lines. ijpsr.com Another study on 3-substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives identified compound 14 as a potent BTK inhibitor with an IC₅₀ of 7.95 nM. acs.org

Furthermore, fused pyrazole derivatives have been investigated as dual inhibitors of EGFR and VEGFR-2. In one study, compound 3 , a pyrano-pyrazolo-pyrimidine derivative, was the most potent EGFR inhibitor with an IC₅₀ of 0.06 μM, while compound 9 was the most potent VEGFR-2 inhibitor with an IC₅₀ of 0.22 μM. nih.gov Notably, compounds 9 and 12 demonstrated potent dual inhibition of both EGFR and VEGFR-2. nih.gov Another investigation into pyrazole derivatives as dual VEGFR-2/CDK-2 inhibitors found that compound 6b showed promising activity with an IC₅₀ of 0.2 μM for VEGFR-2 and 0.458 μM for CDK-2.

The table below summarizes the kinase inhibitory activities of selected this compound derivatives.

| Compound | Target Kinase | Activity (IC₅₀/Kᵢ) |

| 15 | CDK2 | Kᵢ = 0.005 µM |

| 14 | BTK | IC₅₀ = 7.95 nM |

| 3 | EGFR | IC₅₀ = 0.06 µM |

| 9 | VEGFR-2 | IC₅₀ = 0.22 µM |

| 6b | VEGFR-2 | IC₅₀ = 0.2 µM |

| 6b | CDK-2 | IC₅₀ = 0.458 µM |

Cyclooxygenase (COX) Inhibition

The anti-inflammatory potential of pyrazole derivatives has been extensively studied, with a particular focus on their ability to inhibit cyclooxygenase (COX) enzymes. Many derivatives have been designed as selective inhibitors of COX-2, an enzyme isoform that is upregulated during inflammation.

A study on 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones identified several potent and selective inhibitors of human microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1), which works downstream of COX enzymes. Compound 14f from this series was the most potent, with an IC₅₀ of approximately 36 nM against mPGES-1 and no significant inhibition of COX-1 or COX-2, highlighting its selectivity.

In another study, N-substituted [phenyl-pyrazolo]-oxazin-2-thiones were evaluated for their COX inhibitory action. The 4-methoxy-phenyl thione derivative, 4f , was identified as the most effective COX-1 inhibitor.

The development of 5-aminopyrazole derivatives has also yielded selective COX-2 inhibitors. Research has focused on designing compounds that retain the anti-inflammatory benefits of COX-2 inhibition while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The table below presents the COX inhibitory data for selected derivatives.

| Compound | Target | Activity (IC₅₀) | Selectivity Index (COX-1/COX-2) |

| 14f | mPGES-1 | ~36 nM | Selective over COX-1/2 |

| 4f | COX-1 | - | - |

Other Enzyme Targets (e.g., Meprin α and β, CYP121A1, Cholinesterase, Tyrosinase, Xanthine (B1682287) Oxidase)

Beyond kinases and cyclooxygenases, derivatives of this compound have been investigated for their inhibitory effects on a variety of other enzymes.

Meprin α and β Inhibition: Meprins are metalloproteinases involved in various physiological and pathological processes. A study on 3,4,5-substituted pyrazoles identified potent inhibitors of both meprin α and meprin β. For instance, compound 16j exhibited Kᵢ⁽ᵃᵖᵖ⁾ values of 0.1 nM for meprin α and 0.2 nM for meprin β, demonstrating potent pan-meprin inhibition. In contrast, compound 7a showed high potency against meprin α (Kᵢ⁽ᵃᵖᵖ⁾ = 1.3 nM) with significant selectivity over meprin β (Kᵢ⁽ᵃᵖᵖ⁾ = 115.8 nM).

CYP121A1 Inhibition: Cytochrome P450 121A1 (CYP121A1) is an essential enzyme in Mycobacterium tuberculosis, making it an attractive target for new anti-tubercular drugs. A series of imidazole (B134444) and triazole diarylpyrazole derivatives were synthesized and evaluated for their binding affinity to CYP121A1. ijpsr.com In the imidazole series, the propyloxy (11f ) and isopropyloxy (11h ) derivatives showed good binding affinity with Kd values of 11.73 μM and 17.72 μM, respectively. ijpsr.com In the triazole series, the methoxy (B1213986) substituted derivative 12b displayed a strong binding affinity with a Kd of 5.13 μM. ijpsr.com Another study on biaryl pyrazole imidazoles identified compound 7a as a potent inhibitor with a KD of 2.63 µM.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. A series of N-substituted pyrazole derived α-aminophosphonates were found to be potent AChE inhibitors, with compounds 4ah and 4bh showing IC₅₀ values of 0.055 ± 0.143 µM and 0.017 ± 0.02 µM, respectively, which were more potent than the standard drug tacrine. ijpsr.com In another study, a pyrazolone (B3327878) derivative (1 ) demonstrated good AChE inhibitory activity with an IC₅₀ of 0.38 ± 0.019 mg/mL, comparable to rivastigmine. Furthermore, a series of 2-pyrazoline (B94618) derivatives were identified as selective and potent AChE inhibitors, with compound 2l having an IC₅₀ of 0.040 μM. acs.org

Tyrosinase and Xanthine Oxidase Inhibition: A series of 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. Compound 3 showed significant inhibition with an IC₅₀ value of 0.259 ± 0.005 mg/mL using L-tyrosine as a substrate. Additionally, pyrazole derivatives have been investigated as xanthine oxidase inhibitors, with one study identifying a derivative with potent inhibitory activity (IC₅₀ = 0.83 μM) and demonstrating its potential as an anticancer agent.

The following table summarizes the inhibitory activities against these other enzyme targets.

| Compound | Target Enzyme | Activity (IC₅₀/Kᵢ/Kd) |

| 16j | Meprin α | Kᵢ⁽ᵃᵖᵖ⁾ = 0.1 nM |

| 16j | Meprin β | Kᵢ⁽ᵃᵖᵖ⁾ = 0.2 nM |

| 7a | Meprin α | Kᵢ⁽ᵃᵖᵖ⁾ = 1.3 nM |

| 12b | CYP121A1 | Kd = 5.13 µM |

| 7a | CYP121A1 | KD = 2.63 µM |

| 4bh | Acetylcholinesterase | IC₅₀ = 0.017 ± 0.02 µM |

| 1 (pyrazolone) | Acetylcholinesterase | IC₅₀ = 0.38 ± 0.019 mg/mL |

| 2l (pyrazoline) | Acetylcholinesterase | IC₅₀ = 0.040 µM |

| 3 | Tyrosinase | IC₅₀ = 0.259 ± 0.005 mg/mL |

| Pyrazole derivative | Xanthine Oxidase | IC₅₀ = 0.83 µM |

Receptor Modulation and Binding Studies

In addition to enzyme inhibition, derivatives of this compound have been explored for their ability to modulate and bind to various receptors, leading to the discovery of compounds with potential applications in neurological disorders.

Anticonvulsant Activity and Receptor Interactions

The pyrazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents. A study on a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides, which are direct derivatives of the core structure, demonstrated significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure models in mice. With the exception of one compound (5g ), all tested derivatives showed protection against seizures in both models.

Further research into the mechanism of action of anticonvulsant pyrazole derivatives has pointed towards their interaction with neurotransmitter receptors. Molecular docking studies have suggested that some isonipecotic acid-based heteroaryl amino acid derivatives, which can be considered structurally related to pyrazoles, exhibit significant interactions with the active site of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.

NPY5 Antagonism

Neuropeptide Y (NPY) receptors, particularly the Y5 subtype, are implicated in the regulation of food intake and are considered a target for the development of anti-obesity drugs. Several series of pyrazole derivatives have been synthesized and evaluated as NPY Y5 receptor antagonists.

One study described 1-aryl-3-carboxamido-5-alkylpyrazoles, with compound 31 (1-(3-Trifluoromethylphenyl)-3-[N-(5-quinolinyl)carboxamido]-5-methylpyrazole) showing a binding affinity to the human NPY5 receptor with an IC₅₀ of 80 nM. mdpi.com Another series of novel arylpyrazole derivatives were also evaluated as NPY Y5 receptor antagonists, with compound (-)-7 demonstrating good binding affinity and antagonistic activity.

The table below summarizes the NPY5 receptor binding affinities of selected pyrazole derivatives.

| Compound | Target Receptor | Activity (IC₅₀) |

| 31 | NPY5 | 80 nM |

| 11 | NPY5 | 150 nM |

| 13 | NPY5 | 218 nM |

GABA Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. nih.gov The GABAA receptor, a ligand-gated ion channel, is a key target for many anxiolytic, sedative, and anticonvulsant drugs. nih.gov

Derivatives of pyrazole have been investigated for their modulatory effects on GABAergic function. For instance, pyrazolone derivatives have been identified as ligands for the benzodiazepine (B76468) site of GABAA receptors, with some compounds showing anxiolytic effects with reduced sedation in rodent models. nih.gov Modifications on the phenyl pyrazolone moiety, such as the introduction of a chloro group, have been shown to influence the affinity for different GABAA receptor subtypes. nih.gov Studies on pentylenetetrazol (PTZ)-induced kindling, a model for epilepsy, have revealed that this process is associated with a decrease in GABA-mediated inhibition. nih.gov This is evidenced by a significant reduction in [3H]GABA binding and GABA-stimulated chloride uptake in the cerebral cortex of kindled rats. nih.gov Furthermore, some pyrazole derivatives have been evaluated as GABA uptake inhibitors, which can increase the concentration of GABA in the synaptic cleft and enhance GABAergic neurotransmission. researchgate.net

Opioid Receptors and Ion Channels

Opioid receptors, which are G protein-coupled receptors (GPCRs), are the primary targets for opioid analgesics. nih.gov There are several types of opioid receptors, including mu (µ), delta (δ), and kappa (κ), each with distinct physiological functions. nih.govpainphysicianjournal.com While the direct interaction of this compound with opioid receptors is not extensively documented, the broader class of pyrazole derivatives has been explored in the context of pain and inflammation, which are often modulated by the opioid system.

It is important to note that some compounds initially classified as sigma (σ) opioid receptors are no longer considered true opioid receptors but are now recognized as unique proteins, such as the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum. painphysicianjournal.comwikipedia.org The chemical structure of fentanyl, a potent µ-opioid agonist, has served as a template for the development of numerous analogues with varying potencies and effects. wikipedia.org The pharmacological properties of these analogues are highly dependent on their structural modifications. wikipedia.org

In Vitro Cellular Assays (excluding human clinical trials)

Antiproliferative Activity against Cancer Cell Lines

A significant body of research has focused on the antiproliferative properties of pyrazole derivatives against various cancer cell lines. These compounds have shown promise as potential anticancer agents by interfering with tumorigenesis. nih.gov

One study investigated a series of 5-aminopyrazole derivatives for their cell growth inhibitory activity using an MTT assay. nih.gov Certain derivatives demonstrated a good percentage of cancer cell growth inhibition in different cancer cell lines. nih.gov Another area of research has been the synthesis of pyrazole-sulfonamide derivatives and their evaluation for antiproliferative activity. nih.gov Many of these derivatives exhibited moderate to excellent activity against rat brain tumor cell lines (C6). nih.gov

The antiproliferative activity of pyrazoline derivatives has also been evaluated against various cancer cell lines, with some compounds showing potent activity against HepG-2 (liver cancer) and HeLa (cervical cancer) cells. srrjournals.com Furthermore, thiazolyl-pyrazoline derivatives have been synthesized and screened for their EGFR kinase inhibitory activity, a key target in cancer therapy. srrjournals.com One such derivative displayed significant antiproliferative activity against the MCF-7 breast cancer cell line. srrjournals.com The development of nanogel delivery systems for pyrazole derivatives has also been explored to enhance their cytotoxic effects against cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), HepG2, and MCF-7. rsc.org

Below is a table summarizing the antiproliferative activity of selected pyrazole derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect |

| 5-Aminopyrazole derivatives | Various | Good percentage of cancer cell growth inhibition nih.gov |

| Pyrazole-sulfonamide derivatives | C6 (rat brain tumor) | Moderate to excellent activity nih.gov |

| Pyrazoline derivatives | HepG-2, HeLa | Potent antiproliferative activity srrjournals.com |

| Thiazolyl-pyrazoline derivatives | MCF-7 (breast cancer) | Significant antiproliferative activity srrjournals.com |

| Pyrazole derivative nanogels | A549, HCT116, HepG2, MCF-7 | Enhanced cytotoxicity rsc.org |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | Good antiproliferative effect mdpi.com |

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Pyrazole derivatives are associated with a broad spectrum of antimicrobial activities. nih.gov Various studies have demonstrated their efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. orientjchem.orgnih.gov

For instance, a series of novel pyrazole derivatives synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde were screened for their antimicrobial activities. orientjchem.org Another study synthesized pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides and evaluated their antimicrobial activity, finding that most of the compounds showed a moderate degree of potent activity against bacteria and fungi. nih.gov

The antimicrobial potential of 4-functionalized pyrazole derivatives has also been investigated, showing a pronounced effect on strains of S. aureus and E. coli, as well as fungi of the genus Candida. biointerfaceresearch.com The incorporation of a pyrazole moiety is a common strategy in the design of new antimicrobial agents.

The following table provides an overview of the antimicrobial activity of different classes of pyrazole derivatives.

| Compound/Derivative Class | Target Microorganisms | Observed Effect |

| Novel pyrazole derivatives | Bacteria and Fungi | Antimicrobial activity observed orientjchem.org |

| Pyrazole-1-sulphonamides and Pyrazoline-1-thiocarboxamides | Gram-positive and Gram-negative bacteria, Fungi | Moderate to potent antimicrobial activity nih.gov |

| 4-functionalized pyrazole derivatives | S. aureus, E. coli, Candida species | Pronounced antimicrobial effect biointerfaceresearch.com |

Anti-inflammatory Effects

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds being used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory effects of many NSAIDs are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. scholarsresearchlibrary.com

Several studies have focused on synthesizing and evaluating novel pyrazole derivatives as anti-inflammatory agents. For example, a series of 1,3,4-trisubstituted pyrazole derivatives were screened for their anti-inflammatory activity, with some compounds showing excellent inhibition of carrageenan-induced paw edema in rats. nih.gov Similarly, novel pyrazole-integrated benzophenones have demonstrated marked anti-inflammatory potential. nih.gov

The fusion of a pyrazole nucleus with other heterocyclic rings, such as thiophene, has also been explored to develop potent anti-inflammatory agents. rjpbr.com In vitro anti-inflammatory activity of 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives has been assessed using the egg albumin denaturation method, with some compounds showing excellent activity. scholarsresearchlibrary.com

A summary of the anti-inflammatory activity of various pyrazole derivatives is presented in the table below.

| Compound/Derivative Class | In Vivo/In Vitro Model | Observed Effect |

| 1,3,4-Trisubstituted pyrazole derivatives | Carrageenan-induced paw edema in rats | Excellent anti-inflammatory activity nih.gov |

| Pyrazole-integrated benzophenones | Not specified | Marked anti-inflammatory potential nih.gov |

| Thiophene-fused pyrazole derivatives | Not specified | Potent anti-inflammatory and analgesic action rjpbr.com |

| 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives | Egg albumin denaturation | Excellent in vitro anti-inflammatory activity scholarsresearchlibrary.com |

Antioxidant Activity

Several pyrazole derivatives have been investigated for their antioxidant properties. Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS). The antioxidant activity of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govresearchgate.net

One study synthesized 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one and found that it exhibited good antioxidant activity in DPPH radical scavenging, reducing power, and DNA protection assays. nih.govresearchgate.net Another research effort focused on N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives and determined their in-vitro antioxidant activity using the nitric oxide scavenging method. ijpsr.com

Furthermore, 5-aminopyrazole derivatives have been tested for their radical scavenging properties, with some showing interesting results in the DPPH assay. nih.gov The synthesis of 4,4′-(arylmethylene) bis (1H-pyrazole-5-ol) derivatives has also yielded compounds with significant antioxidant activity, ranging from 70% to 98% in the DPPH scavenging model. frontiersin.org Phenyl-pyrazolone derivatives have also been shown to maintain a marked antioxidant capacity. mdpi.com

The table below highlights the antioxidant activity of different pyrazole derivatives.

| Compound/Derivative Class | Antioxidant Assay | Observed Effect |

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | DPPH radical scavenging, reducing power, DNA protection | Good antioxidant activity nih.govresearchgate.net |

| N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives | Nitric oxide scavenging | In-vitro antioxidant activity ijpsr.com |

| 5-Aminopyrazole derivatives | DPPH assay | Radical scavenging properties nih.gov |

| 4,4′-(arylmethylene) bis (1H-pyrazole-5-ol) derivatives | DPPH scavenging model | Antioxidant activity ranging from 70% to 98% frontiersin.org |

| Phenyl-pyrazolone derivatives | DPPH radical scavenging | Marked antioxidant capacity mdpi.com |

Anti-diabetic Activity

The therapeutic potential of pyrazole-containing compounds in the management of diabetes has been a subject of extensive research. These scaffolds have been investigated for their ability to modulate key enzymes and receptors involved in glucose homeostasis. researchgate.neteurekaselect.com Derivatives of pyrazole have demonstrated capabilities as both activators and inhibitors of enzymes critical in diabetic pathways. researchgate.neteurekaselect.com

Research has identified pyrazole derivatives as inhibitors of several key targets in diabetes management, including α-glucosidase and α-amylase. nih.gov The inhibition of these enzymes is a crucial therapeutic strategy as it delays carbohydrate digestion, thereby reducing the rate of glucose absorption and mitigating postprandial hyperglycemia. nih.gov

In one study, a series of sulfonamide-based acyl pyrazoles were synthesized and evaluated for their α-glucosidase inhibitory activity. Several of these compounds were found to be significantly more potent than acarbose (B1664774), a standard anti-diabetic drug. frontiersin.org For instance, compound 5a from this series, (E)-4-((1-(4-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide, exhibited an IC50 value of 1.13 ± 0.06 µM, demonstrating a much higher potency than acarbose (IC50 = 35.1 ± 0.14 µM). frontiersin.org

Another study focused on pyrazolo[3,4-b]pyridine derivatives and their anti-diabetic properties. These compounds also showed promising results as α-amylase inhibitors. mdpi.com Specifically, certain heteroaryl derivatives displayed low micromolar IC50 values, indicating strong inhibitory potential. mdpi.com The investigation of 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1 ) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2 ) revealed potent α-glucosidase and α-amylase inhibition, with IC50 values comparable to acarbose. nih.gov

The following table summarizes the in vitro anti-diabetic activity of selected pyrazole derivatives.

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| (E)-4-((1-(4-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide (5a) | α-glucosidase | 1.13 ± 0.06 | Acarbose | 35.1 ± 0.14 |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-glucosidase | 75.62 ± 0.56 | Acarbose | 72.58 ± 0.68 |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-glucosidase | 95.85 ± 0.92 | Acarbose | 72.58 ± 0.68 |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-amylase | 119.3 ± 0.75 | Acarbose | 115.6 ± 0.574 |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-amylase | 120.2 ± 0.68 | Acarbose | 115.6 ± 0.574 |

This table is interactive. You can sort the columns by clicking on the headers.

Antileishmanial and Antimalarial Activity

Protozoal diseases such as leishmaniasis and malaria continue to be significant global health concerns, necessitating the development of new therapeutic agents. tsijournals.com Pyrazole derivatives have emerged as a promising class of compounds with potent antiprotozoal activity. jove.comnih.gov

In the context of antileishmanial research, various pyrazole derivatives have been synthesized and evaluated for their efficacy against different Leishmania species. One study investigated a series of pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major promastigotes. Several of these compounds exhibited promising antileishmanial activity, with IC50 values significantly lower than the standard drug, Glucantime. nih.gov For instance, compound P12 , featuring a pyrano[2,3-c]pyrazole core with 2,4-dichloro substituents on a phenyl ring, demonstrated the most potent activity with an IC50 value of 34.79 µg/mL. nih.gov Another study on 1-aryl-1H-pyrazole-4-carboximidamides also reported activity against Leishmania amazonensis. researchgate.net

The antimalarial potential of pyrazole derivatives has also been well-documented. jove.comnih.gov Research has shown that certain trisubstituted pyrazoles can effectively inhibit both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. jove.com For example, pyrazoles 14d and 14e were identified as effective antiplasmodial agents at micromolar concentrations. jove.com Hybrid molecules incorporating the pyrazole scaffold have also been explored. A series of pyrazolylpyrazoline derivatives were found to possess dual-acting antimalarial and antileishmanial properties. nih.gov Compound 5b from this series showed a potent suppressive effect against Plasmodium berghei in vivo and was also more effective than chloroquine (B1663885) against a resistant strain of P. falciparum in vitro. nih.gov

The table below presents the antiprotozoal activity of selected pyrazole derivatives.

| Compound | Target Organism | Activity (IC50) |

| Pyrazole Derivative (P12) | Leishmania major | 34.79 µg/mL |

| Pyrazole Derivative (P1) | Leishmania major | 35.53 µg/mL |

| Pyrazolylpyrazoline (5b) | Plasmodium falciparum (RKL9 strain) | Potent (nanomolar range) |

| Pyrazolylpyrazoline (5b) | Leishmania aethiopica (amastigotes) | Good activity |

| Pyrazolylpyrazoline (7a) | Leishmania aethiopica (amastigotes) | Good activity |

This table is interactive. You can sort the columns by clicking on the headers.

Neuroprotective and Antidepressant Properties

The pyrazole scaffold is a recognized pharmacophore in the development of agents targeting the central nervous system. mdpi.comsemanticscholar.org Derivatives of pyrazole have been investigated for a range of neuropharmacological activities, including antidepressant and anxiolytic effects. nih.govorientjchem.org

A study on a series of 1,3,5-trisubstituted-2-pyrazoline derivatives demonstrated significant antidepressant and anti-anxiety activities in various in vivo behavioral models. nih.gov The findings suggested that these compounds may act as potential inhibitors of the MAO-A protein, a key target in the management of depression and anxiety disorders. nih.gov Specifically, compounds with a 2-hydroxyphenyl and anthracen-9-yl substitution at the 3rd position, and a 4-benzyloxyphenyl and 4-methylphenyl substitution at the 5th position, were particularly effective. nih.gov

Furthermore, a piperazine (B1678402) derivative containing a pyrazole moiety, tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate (LQFM104 ), has been shown to possess both anxiolytic and antidepressant-like properties in mouse models. nih.gov The mechanism of action for these effects is believed to be mediated, at least in part, by the serotonergic system, with a potential role for the 5-HT1A receptor. nih.gov Another series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides also exhibited promising antidepressant activity in preclinical evaluations. nih.gov Compound TTg from this series, 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide, was particularly effective in reducing immobility time in both the forced swimming test and tail suspension test. nih.gov

The following table summarizes the neuropharmacological activities of selected pyrazole derivatives.

| Compound/Derivative Series | Investigated Activity | Animal Model | Key Findings |

| 1,3,5-trisubstituted-2-pyrazoline derivatives | Antidepressant, Anxiolytic | In vivo behavioral models | Significant activity, potential MAO-A inhibition. nih.gov |

| tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate (LQFM104) | Anxiolytic, Antidepressant-like | Mice | Activity mediated by the serotonergic system. nih.gov |

| 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide (TTg) | Antidepressant | Rat (FST, TST) | Reduced immobility time significantly. nih.gov |

This table is interactive. You can sort the columns by clicking on the headers. FST: Forced Swimming Test; TST: Tail Suspension Test.

In Vivo Pre-clinical Models (excluding human clinical trials)

Evaluation of Pharmacological Efficacy in Animal Models (e.g., antinociceptive, anti-inflammatory)

The in vivo efficacy of pyrazole derivatives has been demonstrated in various animal models of pain and inflammation. globalresearchonline.net These studies are crucial for validating the therapeutic potential of these compounds before any consideration for human trials.

The anti-inflammatory activity of pyrazole derivatives is often evaluated using the carrageenan-induced paw edema model in rats. nih.govafricanjournalofbiomedicalresearch.com This model allows for the assessment of a compound's ability to reduce acute inflammation. In one study, a series of 1,3,4-trisubstituted pyrazole derivatives were screened, and some compounds showed excellent anti-inflammatory activity, with inhibition of paw edema comparable to the standard drug diclofenac. nih.gov Another investigation into pyrazole benzamides also revealed significant anti-inflammatory effects in the same model, with certain substitutions on the pyrazole ring enhancing the activity. africanjournalofbiomedicalresearch.com

The antinociceptive, or pain-relieving, properties of pyrazole derivatives have been assessed using models such as the hot plate test, tail flick test, and the formalin test. nih.gov A study on the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl)methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008 ) demonstrated its ability to increase the latency to thermal stimuli in the tail flick and hot plate tests, indicating a central analgesic effect. nih.gov In the formalin test, which has both a neurogenic and an inflammatory pain phase, LQFM-008 was effective in reducing the licking time in both phases, suggesting a comprehensive antinociceptive profile. nih.gov

A series of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives also showed both analgesic and anti-inflammatory activities. hilarispublisher.com One compound from this series provided significant protection against thermal stimulus, comparable to the reference drug tramadol. hilarispublisher.com

The table below details the in vivo pharmacological efficacy of selected pyrazole derivatives in animal models.

| Compound/Derivative Series | Pharmacological Activity | Animal Model | Key Efficacy Findings |

| 1,3,4-trisubstituted pyrazole derivatives | Anti-inflammatory | Carrageenan-induced paw edema (rat) | ≥84.2% inhibition of edema, comparable to diclofenac. nih.gov |

| Pyrazole benzamides | Anti-inflammatory | Carrageenan-induced paw edema (rat) | Peak inhibition of edema up to 61.26%. africanjournalofbiomedicalresearch.com |

| 4-[(1-phenyl-1H-pyrazol-4-yl)methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Antinociceptive | Formalin test, Tail flick test, Hot plate test (mice) | Reduced licking time in both phases of formalin test; increased latency to thermal stimuli. nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl)methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Anti-inflammatory | Carrageenan-induced paw edema (mice) | Reduced edema at doses of 15 and 30 mg/kg. nih.gov |

| 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives | Analgesic | Thermal stimulus test | 105.8% protection, comparable to tramadol. hilarispublisher.com |

This table is interactive. You can sort the columns by clicking on the headers.

Structure Activity Relationship Sar Studies of 5 Methyl 1 Phenyl 1h Pyrazol 4 Amine and Analogs

Impact of Substituent Modifications on Pyrazole (B372694) Ring

The pyrazole scaffold serves as a versatile template in medicinal chemistry, and the biological activity of its derivatives can be significantly influenced by the nature and position of various substituents. researchgate.net The substitution pattern on the pyrazole ring plays a critical role in determining the chemical and biological properties of these compounds. researchgate.net

The substituent at the N1 position of the pyrazole ring is a key determinant of biological activity. In a series of pyrazole derivatives designed as cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the 1-position was found to be optimal for binding affinity. acs.orgnih.govelsevierpure.com Other substitutions, such as 4-chlorophenyl or 4-nitrophenyl, resulted in decreased affinity. acs.org The introduction of a more flexible alkyl chain at the N1 position has been shown to result in enhanced antioxidant and anti-aggregating activities in some series. ontosight.ai However, in other instances, such as certain antiproliferative pyrazoles, an unsubstituted N1 nitrogen was found to be crucial for cytotoxic activity, with the introduction of alkyl or aryl moieties leading to a loss of activity. nih.gov

| N1-Substituent | Observed Effect on Biological Activity | Compound Series/Target |

|---|---|---|

| 2,4-Dichlorophenyl | Optimal for binding affinity | Cannabinoid Receptor Antagonists acs.orgnih.govelsevierpure.com |

| 4-Chlorophenyl | Decreased affinity | Cannabinoid Receptor Antagonists acs.org |

| 4-Nitrophenyl | Decreased affinity | Cannabinoid Receptor Antagonists acs.org |

| Flexible alkyl chain | Enhanced antioxidant and anti-aggregating activities | General Pyrazole Derivatives ontosight.ai |

| Unsubstituted (N1-H) | Essential for antiproliferative activity | Antiproliferative Pyrazoles nih.gov |

The C5 position of the pyrazole ring is another critical site for modification. For potent and selective brain cannabinoid CB1 receptor antagonistic activity, a para-substituted phenyl ring at the 5-position was found to be a key structural requirement. nih.govelsevierpure.com Specifically, a p-iodophenyl group at this position resulted in the most potent compound in that series. nih.gov In studies on pyrazole-based inhibitors of meprin α and β, both symmetric and unsymmetrical substitutions at the 3 and 5 positions were evaluated to modulate inhibitory activity and selectivity. nih.gov The introduction of residues with different sizes, such as methyl or benzyl (B1604629) groups, led to a decrease in inhibitory activity compared to a 3,5-diphenylpyrazole (B73989), whereas a cyclopentyl moiety resulted in similar activity. nih.gov

| Position | Substituent | Observed Effect on Biological Activity | Compound Series/Target |

|---|---|---|---|

| C3 | Carboxamido group (piperidino analogue) | Optimal selectivity for CB1 receptor | Cannabinoid Receptor Antagonists acs.org |

| C3 | Methyl group | Increased antitumor properties | Antitumor Pyrazoles ontosight.ai |

| C5 | para-Substituted phenyl ring (e.g., p-iodophenyl) | Potent CB1 receptor antagonistic activity | Cannabinoid Receptor Antagonists nih.gov |

| C3 & C5 | Methyl or benzyl groups | Decreased meprin α inhibitory activity | Meprin α/β Inhibitors nih.gov |

| C3 & C5 | Cyclopentyl moiety | Similar meprin α inhibitory activity to diphenyl | Meprin α/β Inhibitors nih.gov |

The amino group at the C4 position is a significant feature of 5-methyl-1-phenyl-1H-pyrazol-4-amine and its analogs. While 3-amino and 5-aminopyrazoles are extensively studied for activities like kinase inhibition and anticancer effects, 4-aminopyrazoles have shown interesting anticonvulsant properties. nih.gov For some anticonvulsant 4-aminopyrazole analogues, the distance between the exocyclic amino group and the endocyclic NH was demonstrated to be important for their pharmacological activity. nih.gov Several bioactive pyrazoles, including some in clinical trials as potent kinase inhibitors, feature an amino group at position 4. nih.gov

Development of Lead Structures and Optimization Strategies

The development of lead structures and subsequent optimization are central to medicinal chemistry. researchgate.net For pyrazole-based compounds, this often involves systematic modifications of the pyrazole core to improve potency, selectivity, and pharmacokinetic properties. acs.org For instance, in the optimization of pyrazole sulfonamide inhibitors, capping the sulfonamide group was a strategy to improve CNS penetration. acs.org The initial identification of a "hit" compound, such as a 3,5-diphenylpyrazole for meprin α inhibition, can serve as a starting point for SAR exploration. nih.gov Optimization strategies often involve synthesizing a library of analogs with variations at different positions of the pyrazole ring and evaluating their biological activity to build a comprehensive SAR profile. nih.govmdpi.com This iterative process of design, synthesis, and testing allows for the refinement of lead compounds into potential drug candidates. researchgate.netacs.org

Preclinical Pharmacokinetic and Metabolic Profile of this compound Not Publicly Available

Detailed preclinical pharmacokinetic and metabolism data for the specific chemical compound this compound are not available in publicly accessible scientific literature and databases. While extensive research has been conducted on the broader class of pyrazole derivatives, information pertaining to the in vitro metabolic stability, in vivo pharmacokinetic profiling, and metabolite identification of this particular molecule could not be located.

Scientific literature contains pharmacokinetic and metabolism studies for various structurally related pyrazole compounds, which have been investigated for a wide range of therapeutic applications. These studies often involve more complex derivatives of the pyrazole core, tailored for specific biological targets. However, the fundamental pharmacokinetic parameters—such as plasma clearance, half-life, oral bioavailability, and tissue distribution—as well as metabolic pathways for this compound in preclinical animal models have not been reported in the reviewed sources.

Similarly, in vitro studies utilizing liver microsomes from different species to assess metabolic stability and identify potential metabolites through techniques like mass spectrometry are not documented for this specific compound. The absence of such data prevents the compilation of the detailed article as outlined in the initial request.

It is possible that this compound is a chemical intermediate, a building block for the synthesis of more complex molecules, or a compound that has not been subjected to comprehensive preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies that are publicly available. Therefore, the specific data required to populate the requested article sections on its preclinical pharmacokinetics and metabolism cannot be provided at this time.

Pre Clinical Pharmacokinetics and Metabolism of Pyrazole Derivatives Excluding Human Data

In Vivo Pharmacokinetic Profiling (in animal models)

Excretion Pathways (e.g., Renal, Glucuronidation)

The excretion of pyrazole (B372694) derivatives in preclinical animal models is variable and depends on the specific substitutions on the pyrazole core. Both renal and fecal routes have been identified as significant pathways, with metabolism, particularly glucuronidation, playing a crucial role in the clearance of these compounds.

Studies in rats using a pyrazole-containing compound, [pyrazole-4-¹⁴C]-BAS 670H, demonstrated that the majority of the administered dose was recovered in the feces (73-91%) and urine (8-29%) within 48 hours. epa.gov Biliary excretion was also observed, accounting for 19-32% of a 10 mg/kg dose, indicating that both direct elimination and clearance via the liver are important. epa.gov The pattern of excretion showed some differences between sexes, with urinary excretion being higher in females and biliary excretion higher in males. epa.gov

For other pyrazole series, renal excretion of the parent compound appears to be a minor pathway. For instance, in a preclinical study of a diaryl pyrazole resorcinol series of Hsp90 inhibitors (CCT018159 and its derivatives), renal excretion in mice was minimal, with less than 1% of the dose being excreted through this route. aacrjournals.org This suggests that for these compounds, metabolic clearance is the predominant elimination mechanism.

Glucuronidation is a prominent metabolic pathway for many pyrazole derivatives, converting the parent compound into more water-soluble metabolites that can be readily excreted. The aforementioned diaryl pyrazole Hsp90 inhibitors underwent rapid glucuronidation in vivo in mice. aacrjournals.org Another example, JNJ-10198409, was found to undergo extensive N-glucuronidation in bile duct-cannulated rats. researchgate.net Metabolites were identified where glucuronide moieties were attached to the N1 and N2 positions of the pyrazole ring, as well as to a primary amine on the molecule. researchgate.net This highlights that multiple sites on a pyrazole-containing molecule can be susceptible to this metabolic process. In vitro studies with JNJ-10198409 also revealed significant species differences in the specific site of glucuronidation between rats, dogs, and non-human primates. researchgate.net

Table 1: Summary of Preclinical Excretion Data for Pyrazole Derivatives

| Compound/Series | Animal Model | Primary Excretion Routes | Key Findings |

|---|---|---|---|

| [pyrazole-4-¹⁴C]-BAS 670H | Rat | Fecal (73-91%), Urine (8-29%), Biliary (19-32%) | Majority of dose recovered within 48 hours. epa.gov |

| Diaryl pyrazole series (CCT018159) | Mouse | Metabolism (Glucuronidation) | Minimal renal excretion (<1% of dose). aacrjournals.org |

| JNJ-10198409 | Rat | Biliary (as N-glucuronides) | Extensive N-glucuronidation on pyrazole ring and primary amine. researchgate.net |

Computational Predictions in Pharmacokinetics

In modern drug discovery, computational chemistry and in silico modeling are indispensable tools for predicting the pharmacokinetic properties of new chemical entities, including pyrazole derivatives. eurasianjournals.comeurasianjournals.com These predictive models allow for the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, helping to prioritize candidates for further development. semanticscholar.orgnih.govresearchgate.net

A variety of computational studies have been performed on pyrazole derivatives to forecast their drug-like properties. johnshopkins.edunih.govnih.gov These analyses often involve calculating physicochemical parameters that influence pharmacokinetics, such as lipophilicity (LogP), molecular weight, polarity, and solubility. nih.gov The goal is to design molecules that adhere to established guidelines for oral bioavailability, such as Lipinski's Rule of Five. nih.gov For example, a study on a library of 44 pyrazole analogs predicted that over 76% had optimal solubility characteristics (LogP values between 1 and 2.23) and fit within the Rule of Five, suggesting a good potential for oral absorption. nih.gov

Web-based tools like admetSAR and pkCSM are frequently used to generate these predictions for novel pyrazole structures. semanticscholar.orgjetir.org These platforms can estimate a wide range of ADMET (ADME plus Toxicity) parameters. By inputting the chemical structure, researchers can obtain predictions on properties related to absorption (e.g., intestinal absorption, oral bioavailability), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., susceptibility to cytochrome P450 enzymes), and excretion. semanticscholar.orgjetir.org This in silico screening process is a cost-effective and efficient method to identify potential pharmacokinetic liabilities early, guiding the structural optimization of new pyrazole-based therapeutic agents. eurasianjournals.comeurasianjournals.com

Table 2: Examples of In Silico Pharmacokinetic Predictions for Pyrazole Derivatives

| Predicted Property | Computational Method/Tool | Relevance |

|---|---|---|

| Physicochemical Properties (LogP, MW, tPSA) | SwissADME, various calculators | Predicts absorption and distribution characteristics. nih.gov |

| Drug-Likeness (e.g., Lipinski's Rule of Five) | Various software | Assesses potential for oral bioavailability. nih.gov |

| ADMET Profile | pkCSM, admetSAR | Provides comprehensive predictions on absorption, distribution, metabolism, excretion, and toxicity. semanticscholar.orgjetir.org |

| Oral Bioavailability | SwissADME | Integrates multiple physicochemical properties to predict absorption after oral administration. nih.gov |

Future Research Directions and Therapeutic Potential of 5 Methyl 1 Phenyl 1h Pyrazol 4 Amine

Emerging Trends in Aminopyrazole Research

Recent research has underscored the significance of 5-aminopyrazole derivatives as fundamental starting materials for the synthesis of a multitude of bioactive fused heterocyclic compounds. researchgate.net These structures, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, are of immense interest due to their structural resemblance to endogenous purine (B94841) bases, suggesting potential interactions with a wide range of biological targets. mdpi.commdpi.com

The aminopyrazole framework is a versatile and highly useful scaffold in drug discovery. nih.gov The functionalization of the pyrazole (B372694) nucleus with amino substituents in different positions has led to multifunctional pharmacologically active compounds. nih.gov Current trends focus on leveraging the 5-aminopyrazole core to construct complex molecular architectures with enhanced biological activity and specificity. researchgate.netmdpi.com This involves the condensation of aminopyrazoles with various bielectrophilic moieties to generate diverse fused heterocyclic systems. mdpi.commdpi.com The adaptability of this core structure continues to inspire the design and synthesis of novel compounds with potential applications in areas such as oncology, inflammation, and infectious diseases. researchgate.netnih.gov

A significant trend is the use of aminopyrazole analogs as building blocks for kinase inhibitors. researchgate.net The aminopyrazole core is known to interact with the hinge region residues of kinases by forming a triad (B1167595) of hydrogen bonds, a critical interaction for inhibitory activity. researchgate.net This has led to the development of numerous drug candidates targeting cyclin-dependent kinases (CDKs) and other kinase families implicated in cancer and other proliferative disorders. researchgate.net

Design of Multi-Target Agents

The concept of "one molecule, multiple targets" is a growing trend in drug discovery, aimed at addressing the complexity of diseases like cancer. The inherent versatility of the 5-methyl-1-phenyl-1H-pyrazol-4-amine scaffold makes it an attractive starting point for the design of multi-target agents. By strategically modifying the core structure, researchers can develop compounds that interact with multiple, often related, biological targets.

For instance, derivatives of the aminopyrazole core are being investigated as multi-targeted kinase inhibitors, with the potential to simultaneously block the activity of several kinases involved in cancer cell proliferation and survival. nih.gov This approach can lead to improved efficacy and a reduced likelihood of developing drug resistance. The design of such agents often involves computational modeling to predict the binding of a single molecule to the ATP-binding sites of different kinases.

Furthermore, the conjugation of the aminopyrazole moiety to other pharmacologically active fragments is being explored to create multifunctional drugs. nih.gov This could involve linking an aminopyrazole-based kinase inhibitor to a compound with antioxidant or anti-inflammatory properties, thereby addressing multiple facets of a disease with a single therapeutic agent. nih.gov

Potential for Development of Novel Therapeutic Agents

The aminopyrazole scaffold, including this compound, holds significant promise for the development of a new generation of therapeutic agents. The broad spectrum of biological activities associated with pyrazole-containing molecules—including anti-inflammatory, anticancer, antiviral, and antibacterial properties—highlights the vast therapeutic potential of this chemical class. nih.govmdpi.com

Table 1: Investigated Therapeutic Applications of Aminopyrazole Derivatives

| Therapeutic Area | Target/Mechanism | Key Findings |

| Oncology | Cyclin-Dependent Kinase (CDK) Inhibition | Aminopyrazole analogs have been identified as potent and selective inhibitors of CDK2 and CDK5, showing promise in cancer therapy. researchgate.net |

| Fibroblast Growth Factor Receptor (FGFR) Inhibition | Covalent inhibitors based on the aminopyrazole scaffold have shown activity against both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3. uomphysics.net | |

| General Anticancer Activity | Various 5-aminopyrazole derivatives have demonstrated cytotoxic effects against different cancer cell lines, including breast and colorectal carcinoma. nih.govnih.gov | |

| Inflammation | p38 MAP Kinase Inhibition | 5-Amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones have been designed as highly selective inhibitors of p38 MAP kinase, a key mediator of inflammation. nih.gov |

| Infectious Diseases | Antibacterial and Antifungal Activity | The aminopyrazole core is present in compounds showing activity against various bacterial and fungal strains. nih.gov |

The development of aminopyrazole-based drugs is an active area of research, with several compounds currently in clinical trials. researchgate.net The ability to readily synthesize a diverse library of aminopyrazole analogs allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic properties. researchgate.net The continued exploration of this versatile scaffold is expected to yield novel drug candidates for a wide range of diseases.

Advanced Analytical Methodologies for Detection and Quantification